molecular formula C15H14N2S2 B12991157 5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol

5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B12991157
M. Wt: 286.4 g/mol
InChI Key: QAJPVQFYXWVJCI-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with ethyl, methyl, phenyl, and thiol groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often involve refluxing the reactants in solvents such as ethanol or acetonitrile, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiol group, in particular, allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H14N2S2

Molecular Weight

286.4 g/mol

IUPAC Name

5-ethyl-6-methyl-2-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C15H14N2S2/c1-3-11-9(2)19-15-12(11)14(18)16-13(17-15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,16,17,18)

InChI Key

QAJPVQFYXWVJCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=S)NC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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